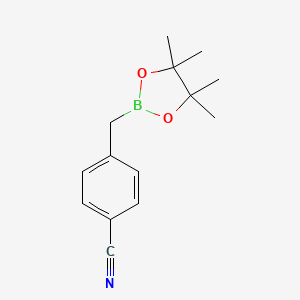

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile

Descripción general

Descripción

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile is an organic compound that features a benzonitrile group attached to a dioxaborolane moiety. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to the presence of the boron-containing dioxaborolane group which facilitates various chemical transformations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromomethylbenzonitrile and pinacolborane.

Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3) in an organic solvent such as tetrahydrofuran (THF).

Procedure: The mixture is heated under reflux conditions for several hours, allowing the borylation reaction to proceed, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate more robust purification techniques such as crystallization or chromatography to ensure the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile undergoes several types of chemical reactions, including:

Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl compounds.

Oxidation: The boron moiety can be oxidized to form boronic acids or boronate esters.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF).

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3).

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Biaryl Compounds: From Suzuki-Miyaura reactions.

Boronic Acids/Esters: From oxidation reactions.

Substituted Benzonitriles: From nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The compound is primarily utilized as a reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds. Its boronate structure allows it to participate in reactions such as:

- Suzuki-Miyaura Cross-Coupling Reactions : This compound can react with aryl halides in the presence of palladium catalysts to form biaryl compounds. This reaction is pivotal in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

- C-H Bond Activation : The compound has been employed as a ligand in C-H bond activation reactions, facilitating the formation of new carbon-carbon bonds under mild conditions .

- Copper-Catalyzed Reactions : It serves as a reactant for the synthesis of various derivatives through copper-catalyzed coupling reactions. For example, it can be used to prepare triazoles via the Copper-Catalyzed Azide Alkyne Cycloaddition (CuAAC) method .

Applications in Materials Science

The unique properties of 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile extend beyond organic synthesis into materials science:

- Construction of Covalent Organic Frameworks (COFs) : The compound has been utilized as a building block for synthesizing novel crystalline COFs. These materials are significant for applications in gas storage, separation technologies, and catalysis due to their high surface area and tunable porosity .

- Photocatalytic Applications : Its derivatives have been explored for photocatalytic hydrogen evolution reactions, contributing to sustainable energy solutions by facilitating water splitting under light irradiation .

Case Study 1: Synthesis of Biaryl Compounds

In a study focusing on the synthesis of biaryl compounds via Suzuki-Miyaura coupling, researchers demonstrated that using this compound significantly improved yields compared to traditional methods. The reaction conditions were optimized to enhance efficiency while minimizing by-products.

Case Study 2: Development of COFs

Another investigation explored the use of this compound in creating COFs with enhanced stability and functionality. The resulting materials exhibited promising properties for gas adsorption and catalytic activity, showcasing the versatility of boronate-based compounds in advanced material applications.

Mecanismo De Acción

The mechanism by which 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile exerts its effects is primarily through its role as a boron-containing reagent in cross-coupling reactions. The boron atom facilitates the formation of carbon-carbon bonds by acting as a nucleophile that can be easily activated by palladium catalysts. This activation allows for the efficient transfer of the boron-bound group to an electrophilic partner, resulting in the formation of the desired product.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Uniqueness

Compared to similar compounds, 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile is unique due to the presence of the nitrile group, which provides additional reactivity and versatility in synthetic applications. This nitrile group can be further functionalized, offering more pathways for chemical transformations and the synthesis of diverse molecules.

Actividad Biológica

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile is a compound that incorporates a boronate ester structure known for its utility in organic synthesis and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The compound's structure is defined by the presence of a benzonitrile moiety linked to a boronate group. The boronate functionality is significant for its role in various chemical reactions, particularly in the context of medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C14H18BNO2 |

| Molecular Weight | 245.11 g/mol |

| CAS Number | 195062-61-4 |

| Appearance | White to pale brown solid |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interactions with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The boronate group can form reversible covalent bonds with enzymes such as proteases and kinases, influencing their activity.

- Cell Signaling Modulation : The compound may alter signaling pathways involved in inflammation and cell proliferation by interacting with specific receptors or transcription factors.

Anti-inflammatory Activity

A study highlighted the anti-inflammatory potential of similar boronate compounds. For instance, compounds containing boronate esters were shown to inhibit NF-κB activity in monocytes and reduce pro-inflammatory cytokine secretion (IL-6 and TNF-α) in response to lipopolysaccharide (LPS) stimulation . This suggests that this compound may exhibit comparable anti-inflammatory properties.

Case Studies

- Case Study on Enzyme Inhibition : A recent investigation into DNA-PKcs inhibitors revealed that compounds with similar structural motifs enhance sensitivity to DNA-damaging agents in cancer therapy . This indicates that our compound could be explored as a potential enhancer of chemotherapeutic efficacy.

- Case Study on Anti-cancer Activity : In vitro studies showed that certain boron-containing compounds effectively inhibit tumor growth in various cancer models by modulating key signaling pathways involved in cell cycle regulation .

Propiedades

IUPAC Name |

4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)9-11-5-7-12(10-16)8-6-11/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNNFFDCOHDYJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452228 | |

| Record name | 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475250-43-2 | |

| Record name | 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.